molecular formula C5H5N3O B1144188 Pyrimidine-4-carbaldehyde oxime CAS No. 1073-65-0

Pyrimidine-4-carbaldehyde oxime

Cat. No.: B1144188
CAS No.: 1073-65-0
M. Wt: 123.11 g/mol
InChI Key: PUVYLIOTFMFXOB-BAQGIRSFSA-N
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Description

Pyrimidine-4-carbaldehyde oxime is an organic compound with the molecular formula C5H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Pyrimidine-4-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrimidine-4-carbaldehyde oxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research has explored its potential as an intermediate in the development of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyrimidine-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which it is used .

Comparison with Similar Compounds

    Pyridine-4-carbaldehyde oxime: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    Pyrimidine-2-carbaldehyde oxime: An isomer with the oxime group at the 2-position.

    Pyrimidine-5-carbaldehyde oxime: An isomer with the oxime group at the 5-position.

Uniqueness: Pyrimidine-4-carbaldehyde oxime is unique due to its specific positioning of the oxime group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to unique biological and chemical properties compared to its isomers .

Properties

CAS No.

1073-65-0

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

(NZ)-N-(pyrimidin-4-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-2-6-4-7-5/h1-4,9H/b8-3-

InChI Key

PUVYLIOTFMFXOB-BAQGIRSFSA-N

SMILES

C1=CN=CN=C1C=NO

Isomeric SMILES

C1=CN=CN=C1/C=N\O

Canonical SMILES

C1=CN=CN=C1C=NO

Origin of Product

United States

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